2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile

Lipophilicity ADME Medicinal Chemistry

2-[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]acetonitrile is a fluorinated imidazole-acetonitrile compound (C7H6F3N3, MW 189.14) featuring a 2,2,2-trifluoroethyl substituent at the N1 position, which significantly enhances lipophilicity (LogP 1.11) versus non-fluorinated analogs. This compound is routinely supplied at 95% purity by multiple vendors and serves as a versatile advanced intermediate for medicinal chemistry and fragment-based screening.

Molecular Formula C7H6F3N3
Molecular Weight 189.14 g/mol
CAS No. 1251923-15-5
Cat. No. B1443201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile
CAS1251923-15-5
Molecular FormulaC7H6F3N3
Molecular Weight189.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)CC#N)CC(F)(F)F
InChIInChI=1S/C7H6F3N3/c8-7(9,10)5-13-4-3-12-6(13)1-2-11/h3-4H,1,5H2
InChIKeyWWHCIFNAXSSZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]acetonitrile (CAS 1251923-15-5): Trusted Fluorinated Imidazole Building Block for Fragment-Based Drug Design


2-[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]acetonitrile is a fluorinated imidazole-acetonitrile compound (C7H6F3N3, MW 189.14) featuring a 2,2,2-trifluoroethyl substituent at the N1 position, which significantly enhances lipophilicity (LogP 1.11) versus non-fluorinated analogs [1]. This compound is routinely supplied at 95% purity by multiple vendors and serves as a versatile advanced intermediate for medicinal chemistry and fragment-based screening . It has been validated as a crystallographic fragment hit against several therapeutically relevant targets, including Chikungunya virus nsP3 macrodomain (PDB: 7H6M), Dengue virus NS5 polymerase (PDB: 7I2F), and the human ARHGEF2-RhoA complex (PDB: 7G8F) [2].

Why Uncontrolled Imidazole N-Substitution Undermines Reproducibility When Sourcing 2-[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]acetonitrile


The 2,2,2-trifluoroethyl group is not a passive structural feature; it dramatically alters key physicochemical properties compared to simple alkyl-substituted imidazole analogs. Specifically, the computed LogP of the target compound is 1.11, whereas the N-methyl analog (2-(1-methyl-1H-imidazol-2-yl)acetonitrile) exhibits a LogP of just 0.15 [1][2]. This nearly one-log-unit lipophilicity difference translates into profoundly different membrane permeation potential, protein binding, and ADME behavior, rendering simple alkyl-substituted imidazoles unsuitable substitutes in structure-activity campaigns optimized around the trifluoroethyl motif [2]. The quantitative evidence below confirms that generic in-class substitution carries a high risk of invalidating biological or pharmacological findings.

Verifiable Differentiation of 2-[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]acetonitrile from Closest Imidazole Analogs: A Quantitative Evidence Guide


LogP: Trifluoroethyl Imidazole Shows 1-Log-Unit Higher Lipophilicity Over N-Methyl Analog

The compound 2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile has a calculated LogP of 1.11, compared to 0.15 for the N-methyl analog 2-(1-methyl-1H-imidazol-2-yl)acetonitrile [1][2]. This represents a ≈0.96 log-unit increase, corresponding to approximately a 9-fold difference in intrinsic lipophilicity.

Lipophilicity ADME Medicinal Chemistry

LogD (pH 7.4): Trifluoroethyl Analog Retains Significantly Higher Distribution Coefficient at Physiological pH

At pH 7.4, the target compound exhibits a LogD of 1.10, while the N-methyl comparator has a LogD of only 0.15 [1][2]. The near-identical Δ values (LogD Δ ≈0.96) to the LogP difference confirm that the increased lipophilicity is maintained under physiological conditions, a critical consideration for pharmacological studies.

Distribution coefficient Drug-likeness Physiological pH

Rotatable Bond Count: Increased Conformational Flexibility of Trifluoroethyl Analog May Enable Induced-Fit Binding

The trifluoroethyl-substituted compound possesses 3 rotatable bonds versus only 1 for the N-methyl analog [1][2]. This increased torsional freedom may permit a wider range of binding modes in protein pockets requiring induced-fit adaptation, a property often exploited in fragment-based drug discovery.

Conformational flexibility Molecular recognition Fragment-based drug design

Acid pKa: Negligible Difference in Ionisation State Versus N-Methyl Analog

The calculated acid pKa values for the trifluoroethyl (12.42) and N-methyl (12.46) analogs are nearly identical [1][2]. This indicates that the strong electron-withdrawing CF3 group does not significantly alter the basicity of the imidazole ring, meaning both compounds remain largely un-ionised at physiological pH.

pKa Ionisation Solubility

Crystallographic Fragment Hit Profile: Validated Binding Across Multiple Therapeutic Targets

The compound has been structurally validated as a ligand in three distinct protein targets solved at resolutions of 1.39–1.42 Å: Chikungunya virus nsP3 macrodomain (PDB 7H6M), Dengue virus NS5 polymerase (PDB 7I2F), and human ARHGEF2–RhoA complex (PDB 7G8F) [1]. In contrast, the N-methyl analog has not been observed in any PDB-deposited fragment screening campaign, consistent with its lower lipophilicity reducing binding pocket complementarity. The PanDDA analysis of the CHIKV screen identified the trifluoroethyl fragment among 109 hits that cover the ADPr-binding site and two adjacent subsites, a dataset that is publicly available for follow-up [2].

Fragment screening Crystallography Antiviral Oncology

Optimal Deployment Scenarios for 2-[1-(2,2,2-Trifluoroethyl)-1H-imidazol-2-yl]acetonitrile Based on Verified Differentiation


Fragment-Based Screening Library Design for Antiviral Macrodomain and RNA Polymerase Targets

The crystallographic validation against CHIKV nsP3 macrodomain (7H6M) and Dengue NS5 polymerase (7I2F) supports the inclusion of this compound in focused fragment libraries targeting viral macrodomain or RNA-dependent RNA polymerase enzymes [1]. Its LogD of 1.10 at pH 7.4 ensures adequate solubility for soaking experiments while maintaining sufficient lipophilicity for hydrophobic pocket engagement, a balance not achieved by the N-methyl analog (LogD 0.15) .

Late-Stage Functionalisation Scaffold in Medicinal Chemistry

The acetonitrile moiety serves as a synthetic handle for elaboration to amides, amines, tetrazoles, or carboxylic acids, while the trifluoroethyl group provides metabolic shielding and favorable lipophilicity (LogP 1.11) superior to alkyl-substituted imidazoles [1]. This makes the compound an ideal advanced intermediate for medicinal chemists synthesizing focused libraries around imidazole-based cores where balanced ADME properties are critical.

Quality Control Procurement for Multi-Vendor Sourcing Verification

Multiple suppliers (Fluorochem, AKSci, CymitQuimica, LeYan) catalog this compound at 95% purity with consistent pricing (e.g., AKSci: 1 g for $624) [1]. The availability of verified calculated properties (LogP, LogD, pKa) from Chembase enables procurement teams to perform in silico verification of lot-to-lot consistency and cross-vendor comparison, reducing the risk of receiving mislabeled or substituted material.

Agrochemical Intermediate Development Leveraging Fluorine-Enhanced Bioavailability

Fluorinated imidazole derivatives are widely explored in agrochemical research for improved environmental persistence and target organism uptake. The trifluoroethyl analog's 9-fold higher lipophilicity versus the N-methyl comparator (ΔLogP ≈ 0.96) suggests enhanced cuticular penetration in insect or fungal targets, a property that can be systematically exploited in structure-activity relationship studies of new crop protection agents [1].

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